molecular formula C37H62N12O7 B12596341 L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 642410-27-3

L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12596341
CAS No.: 642410-27-3
M. Wt: 787.0 g/mol
InChI Key: JIUHXKJWISARTP-XMKWUEEFSA-N
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Description

L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic hexapeptide featuring two N~5~-(diaminomethylidene)-modified L-ornithine residues. The peptide sequence includes valine (Val), proline (Pro), isoleucine (Ile), and phenylalanine (Phe), which contribute to its structural rigidity and hydrophobicity. Such modifications are often employed to mimic natural bioactive peptides, improving stability and receptor-binding affinity .

Properties

CAS No.

642410-27-3

Molecular Formula

C37H62N12O7

Molecular Weight

787.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C37H62N12O7/c1-5-22(4)29(33(53)47-26(20-23-12-7-6-8-13-23)31(51)46-25(35(55)56)15-10-18-44-37(41)42)48-30(50)24(14-9-17-43-36(39)40)45-32(52)27-16-11-19-49(27)34(54)28(38)21(2)3/h6-8,12-13,21-22,24-29H,5,9-11,14-20,38H2,1-4H3,(H,45,52)(H,46,51)(H,47,53)(H,48,50)(H,55,56)(H4,39,40,43)(H4,41,42,44)/t22-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

JIUHXKJWISARTP-XMKWUEEFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C(C)C)N

Origin of Product

United States

Biological Activity

L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine, a complex peptide compound, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, toxicological assessments, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C₄₁H₆₇N₁₁O₉
  • Molecular Weight : 858.0 g/mol
  • CAS Number : 65330-60-1

Structure

The structure of this compound includes multiple amino acid residues that contribute to its biological activity. The presence of diaminomethylidene groups is significant for its interactions with biological targets.

Pharmacological Effects

  • Angiotensin-Converting Enzyme (ACE) Inhibition :
    • Similar compounds like L-valyl-L-prolyl-L-proline (VPP) and L-isoleucyl-L-prolyl-L-proline (IPP) have demonstrated ACE inhibitory activity, which is crucial in regulating blood pressure. This suggests that this compound may exhibit similar effects, potentially aiding in the management of hypertension .
  • Toxicological Studies :
    • A study assessing the toxicological potential of related tripeptides found no significant adverse effects at doses up to 16 mg/kg in both rats and dogs over an 8-week period. This indicates a favorable safety profile for similar compounds .
  • Neuroprotective Effects :
    • Some studies suggest that peptides with similar structures may possess neuroprotective properties due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Study on Blood Pressure Regulation

A clinical trial involving hypertensive adults consuming VPP showed a significant reduction in systolic blood pressure when administered at doses of 2.52 mg daily over two weeks. This finding supports the hypothesis that this compound could have similar effects .

Safety Assessment

The comprehensive safety assessment conducted on VPP and IPP indicated no observable toxicity or adverse effects on organ function, reinforcing the potential safety of this compound when used therapeutically .

Comparative Analysis of Related Compounds

Compound NameMolecular WeightACE InhibitionToxicity Level
L-Valyl-L-prolyl-L-proline (VPP)341.4 g/molYesLow
L-Isoleucyl-L-prolyl-L-proline (IPP)341.4 g/molYesLow
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine858.0 g/molHypotheticalLow

Scientific Research Applications

Biological Activities

L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine has been investigated for its biological activities, particularly in the following areas:

  • Cellular Signaling : The compound can modulate cellular signaling pathways by interacting with specific enzymes and receptors, influencing various cellular functions.
  • Protein Interactions : It has potential applications in studying protein-protein interactions due to its ability to bind to target proteins effectively.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects, including:

  • Anticancer Activity : Studies suggest that peptides similar to this compound may exhibit anticancer properties by inhibiting tumor growth through modulation of signaling pathways.

Neurobiology

Research indicates that this compound could play a role in neurobiology, particularly in:

  • Neuroprotective Effects : Investigations into its neuroprotective properties may lead to potential applications in treating neurodegenerative diseases.

Immunology

The compound's ability to influence immune responses makes it a candidate for research in immunology, where it could be used to:

  • Modulate Immune Responses : By interacting with immune cells, it may help in developing therapies for autoimmune diseases.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study demonstrated that peptides with similar structures inhibited cancer cell proliferation in vitro by targeting specific signaling pathways involved in cell growth and survival.
  • Neuroprotective Research :
    • Research showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in therapies for conditions like Alzheimer's disease.
  • Immune Modulation Studies :
    • Investigations indicated that this peptide could enhance T-cell activation, pointing towards its application in vaccine development or immunotherapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between the target compound and analogous peptides:

Compound Name Molecular Formula Molecular Weight Key Features Biological Relevance
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine Inferred: C₄₈H₇₈N₁₄O₁₀ ~1058 g/mol Hexapeptide with two N~5~-guanidino-ornithine residues; hydrophobic residues (Ile, Phe) enhance membrane interaction. Hypothetical: Potential protease resistance .
N~5~-(Diaminomethylene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanyl-N~5~-(diaminomethylene)ornithine C₅₀H₇₃N₁₅O₁₁ 1060.228 g/mol Nonapeptide with Pro-Pro-Gly motif; linked to Bradykinin/Kallidin I. Vasoactive properties; binds to B2 receptors .
L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine C₄₆H₉₀N₁₆O₉ 1058.314 g/mol Polylysine backbone with guanidino-ornithine; cationic charge enhances cellular uptake. Antimicrobial peptide candidate .
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine C₂₉H₄₇N₉O₈ 649.74 g/mol Pentapeptide with glutamine and leucine; compact structure favors solubility. Part of α-crystallin chaperone protein .

Key Findings from Comparative Analysis

Modification Impact: The N~5~-(diaminomethylidene) group in ornithine increases basicity and hydrogen-bonding capacity, which is critical for receptor interaction. For example, Bradykinin analogs with this modification show prolonged half-life compared to unmodified peptides .

Sequence Diversity : The target compound’s inclusion of Ile and Phe distinguishes it from the Pro-rich analog in , suggesting divergent biological targets. Hydrophobic residues may facilitate membrane penetration, as seen in antimicrobial peptides .

Molecular Weight Trends : Peptides with molecular weights ~1000–1100 g/mol (e.g., target compound and ’s polylysine derivative) exhibit optimal bioavailability, balancing size and permeability .

Research Findings and Methodological Considerations

  • Theoretical Modeling : Quantum chemical methods, as applied to N-substituted maleimides in , could predict the target compound’s charge distribution and dipole moments, aiding in rational drug design .
  • Statistical Validation : Dunnett’s multiple comparison procedure () is relevant for evaluating the compound’s efficacy against control groups in future bioassays .

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